molecular formula C14H16N4O B7529923 N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide

N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide

Cat. No. B7529923
M. Wt: 256.30 g/mol
InChI Key: QDDTUDQWNUSUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide, also known as GNE-7915, is a novel small molecule inhibitor of the enzyme acetyl-CoA carboxylase (ACC). ACC is a key enzyme in fatty acid synthesis and is known to be overexpressed in several types of cancer. GNE-7915 has shown promising results in preclinical studies as a potential anti-cancer agent.

Mechanism of Action

N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide is a potent inhibitor of ACC, which is a key enzyme in fatty acid synthesis. Inhibition of ACC leads to a decrease in the production of fatty acids, which are essential for cancer cell growth and survival. N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer therapy.
Biochemical and Physiological Effects
N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide has been shown to have a selective inhibitory effect on ACC, with minimal effects on other enzymes involved in lipid metabolism. This selectivity is important for minimizing off-target effects and reducing toxicity. N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Its selectivity for ACC makes it a useful tool for studying the role of ACC in cancer cell growth and metabolism. However, N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide. One direction is to further investigate its efficacy in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Another direction is to explore its potential as a therapeutic agent for other diseases, such as metabolic disorders and cardiovascular disease. Additionally, the development of more potent and selective ACC inhibitors based on the structure of N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide could lead to the discovery of novel anti-cancer agents.

Synthesis Methods

The synthesis of N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide involves several steps, including the preparation of the starting materials and the formation of the final product. The synthesis is a multistep process that requires expertise in organic chemistry. The detailed synthesis method of N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide is beyond the scope of this paper, but it is important to note that the synthesis has been optimized to produce a high yield of pure product.

Scientific Research Applications

N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. In these studies, N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. These results suggest that N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide has the potential to be used in combination with other anti-cancer agents to improve treatment outcomes.

properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-10-15-8-9-18(10)13-12(6-3-7-16-13)17-14(19)11-4-2-5-11/h3,6-9,11H,2,4-5H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDTUDQWNUSUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=C(C=CC=N2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.